2-(呋喃-2-酰胺)噻吩-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

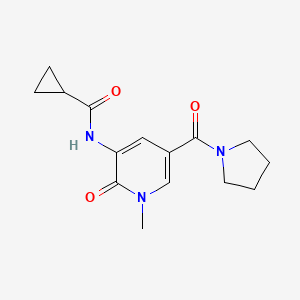

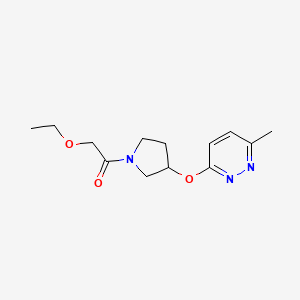

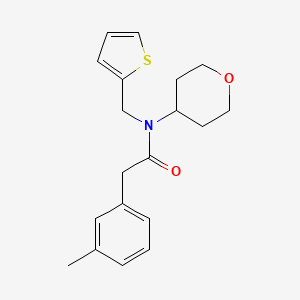

2-(Furan-2-amido)thiophene-3-carboxylic acid is a compound that incorporates both furan and thiophene moieties, which are heterocyclic aromatic rings containing oxygen and sulfur, respectively. This compound is of interest due to the unique properties imparted by the combination of these two heterocycles, which can be useful in various chemical applications, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of compounds related to 2-(Furan-2-amido)thiophene-3-carboxylic acid can be achieved through several methods. For instance, the lithiation of thiophene-2-carboxylic acids allows for the introduction of various substituents, leading to the synthesis of disubstituted thiophenes . Additionally, the preparation of racemic amino acids with furan or thiophene nuclei can be performed through the reduction of hydroxyimino derivatives, which may serve as a step towards synthesizing the amido derivative . Furthermore, the reaction of furan- or thiophene-2-carbonyl chloride with isocyanides and dialkyl acetylenedicarboxylates can lead to the formation of bifurans and thiophen-2-ylfurans, which could be intermediates in the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of related organotin carboxylates has been studied, revealing the coordination geometry around the tin atom when reacting with thiophene- or furan-carboxylic acids . Although not directly studying 2-(Furan-2-amido)thiophene-3-carboxylic acid, these analyses provide insights into the potential coordination chemistry of similar compounds. The electronic spectra and infrared characteristics of furan-carboxamides and thiophene-carboxamides have also been investigated, which could be relevant for understanding the electronic structure of the amido derivative .

Chemical Reactions Analysis

The chemical reactivity of furan and thiophene derivatives has been explored in various contexts. For example, furan- and thiophene-2-carboxaldehydes can be protected as imidazolidine derivatives, which may be relevant for the selective functionalization of the compound . Thiophene-2-carboxylic acids have been identified as potent inhibitors of HCV NS5B polymerase, indicating that functionalization at the 2-position can lead to biologically active compounds . Additionally, the direct amidation of carboxylic acids catalyzed by 2-furanylboronic acid at room temperature suggests a possible route for introducing the amido group into thiophene-3-carboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Furan-2-amido)thiophene-3-carboxylic acid can be inferred from related studies. The chemoselective protection of heteroaromatic aldehydes and the high-yield syntheses of disubstituted furans and thiophenes indicate that the compound may exhibit selective reactivity based on the functional groups present . The crystal structure of diorganotin carboxylates containing thiophene or furan suggests that the compound may have a defined geometry influenced by its heteroatoms . The electronic and infrared spectra of furan- and thiophene-carboxamides provide a basis for predicting the spectroscopic properties of the amido derivative .

科学研究应用

铑催化的烯基化

一项研究重点介绍了噻吩-2-羧酸的区域选择性 C3 烯基化,这可以通过铑/银催化的烯烃氧化偶联有效地实现。该过程适用于各种底物,包括溴代噻吩羧酸和呋喃-2-羧酸,展示了功能化 2-(呋喃-2-酰胺)噻吩-3-羧酸衍生物的潜在途径 (Iitsuka 等,2013)。

二取代呋喃和噻吩的高产合成

另一项研究重点关注二取代噻吩的高产合成,这严重依赖于用于呋喃和噻吩-2-羧酸锂化的锂碱。这提供了通往 2,3-二取代呋喃和噻吩的途径,提出了可能与 2-(呋喃-2-酰胺)噻吩-3-羧酸衍生物相关的相关方法 (Carpenter & Chadwick,1985)。

光谱特性

呋喃-羧酰胺和噻吩-羧酰胺的电子和红外光谱已被研究以识别酰胺基团以及呋喃基和噻吩基的主吸收频率。此信息可能有助于理解 2-(呋喃-2-酰胺)噻吩-3-羧酸衍生物的光物理特性 (Alberghina、Fisichella 和 Occhipinti,1980)。

有机半导体应用

一项研究描述了从噻吩-2-羧酸和呋喃-2-羧酸合成噻吩并[3,4-b]噻吩及相关衍生物的新合成途径。这些杂环对于在低带隙有机半导体、OLED、有机光伏电池和电致变色中的应用很有意义,表明 2-(呋喃-2-酰胺)噻吩-3-羧酸衍生物具有潜在的电子应用 (Dey 等,2010)。

属性

IUPAC Name |

2-(furan-2-carbonylamino)thiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4S/c12-8(7-2-1-4-15-7)11-9-6(10(13)14)3-5-16-9/h1-5H,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFBVNZFVVCZPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=C(C=CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-2-amido)thiophene-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-Fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2519632.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2519651.png)